5-Acetoxy-7-hydroxyflavone chemical structure and properties
5-Acetoxy-7-hydroxyflavone chemical structure and properties
An In-Depth Technical Guide to 5-Acetoxy-7-hydroxyflavone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 5-Acetoxy-7-hydroxyflavone is limited. This guide provides a comprehensive overview based on computed data, established chemical principles, and experimental findings for its parent compound, chrysin (B1683763) (5,7-dihydroxyflavone), and other closely related flavone (B191248) derivatives.
Chemical Identity and Structure
5-Acetoxy-7-hydroxyflavone is a synthetic flavone, an acetylated derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). The core structure is a 2-phenyl-4H-1-benzopyran-4-one skeleton. In this derivative, the hydroxyl group at the 5-position is acetylated, while the 7-position hydroxyl group remains free. This specific substitution pattern is important as the 5-hydroxyl group is typically involved in intramolecular hydrogen bonding with the adjacent carbonyl group at the 4-position, influencing its chemical reactivity.
Chemical Structure:
Table 1: Chemical Identifiers for 5-Acetoxy-7-hydroxyflavone
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | [1][2] |
| CAS Number | 132351-58-7 | [1][2] |
| Molecular Formula | C₁₇H₁₂O₅ | [1][2] |
| Molecular Weight | 296.27 g/mol | [1][2] |
| InChI Key | ZCEVJMPLRAGWNX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | [1] |
| Synonyms | (7-hydroxy-4-oxo-2-phenyl-chromen-5-yl) acetate; 5-O-acetylchrysin |[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of 5-Acetoxy-7-hydroxyflavone
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.27 g/mol | PubChem[2] |
| XLogP3 (Predicted) | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 72.8 Ų | PubChem[2] |
| Heavy Atom Count | 22 | PubChem[2] |
| Complexity | 477 | PubChem[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Solubility | Data not available | |
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of 5-Acetoxy-7-hydroxyflavone from its precursor, chrysin (5,7-dihydroxyflavone), requires a regioselective approach. The 7-hydroxyl group is more nucleophilic and sterically accessible than the 5-hydroxyl group, which is chelated by the adjacent carbonyl. Therefore, direct acetylation typically yields 7-acetoxy-5-hydroxyflavone. To achieve acetylation at the 5-position, a protection-acylation-deprotection strategy is proposed.
Experimental Protocol: Proposed Synthesis of 5-Acetoxy-7-hydroxyflavone
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Step 1: Selective Protection of the 7-Hydroxyl Group.
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Dissolve chrysin (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) (CH₃CN).
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Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.1 equivalents).
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Add a protecting group reagent, such as benzyl (B1604629) chloride (BnCl) (1.1 equivalents), to the suspension.
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Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter, and concentrate the solvent. Purify the crude product by column chromatography to isolate 7-(benzyloxy)-5-hydroxyflavone. This regioselective benzylation is based on established methods for chrysin.[3]
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Step 2: Acetylation of the 5-Hydroxyl Group.
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Dissolve the purified 7-(benzyloxy)-5-hydroxyflavone (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or pyridine (B92270).
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Add acetic anhydride (B1165640) (Ac₂O) (1.5-2.0 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).
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Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield crude 5-acetoxy-7-(benzyloxy)flavone.
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-
Step 3: Deprotection of the 7-Hydroxyl Group.
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Dissolve the crude 5-acetoxy-7-(benzyloxy)flavone in a solvent such as ethanol (B145695) or ethyl acetate.
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Add a palladium on carbon catalyst (Pd/C, 10 mol%).
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Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric pressure (hydrogenolysis).
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Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting material.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, 5-Acetoxy-7-hydroxyflavone.
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Caption: Proposed multi-step synthesis of 5-Acetoxy-7-hydroxyflavone.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.
Experimental Protocol: MTT Assay
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Cell Seeding:
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Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of 5-Acetoxy-7-hydroxyflavone in DMSO.
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Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be non-toxic (typically <0.5%).
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Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
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Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
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-
MTT Addition and Incubation:
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After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
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Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Formazan Solubilization:
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Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.
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Gently pipette to mix and ensure all formazan crystals are dissolved.
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Incubate the plate overnight in the incubator to ensure complete solubilization.
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-
Data Acquisition:
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Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to reduce background noise.
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
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Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Biological Activity and Potential Mechanisms of Action
While direct experimental data on the biological activity of 5-Acetoxy-7-hydroxyflavone is lacking, the activities of its parent compound, chrysin, are well-documented and provide a strong basis for predicting its potential therapeutic effects. Acetylation can alter a compound's lipophilicity, potentially affecting its bioavailability and cellular uptake.
Known Activities of the Parent Compound, Chrysin (5,7-dihydroxyflavone)
Chrysin exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[4]
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Anticancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cell lines. It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][6] For example, the IC₅₀ values for chrysin against the MCF-7 human breast cancer cell line were reported as 19.5 µM after 48 hours and 9.2 µM after 72 hours of treatment.[5]
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Anti-inflammatory Activity: Chrysin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] It also inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9]
Potential Signaling Pathways
The mechanism of action for many flavones involves the modulation of key intracellular signaling pathways that regulate inflammation and cell survival. Based on studies of chrysin and other related flavones, 5-Acetoxy-7-hydroxyflavone may potentially target the following pathways:
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JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Chrysin has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by blocking the phosphorylation and nuclear translocation of STAT1 and STAT3.[9] Inhibition of this pathway downregulates the expression of inflammatory genes.
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NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many flavonoids, including chrysin, are known to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[8]
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MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Derivatives of 5-acetoxyflavone have been shown to inhibit neuroinflammation by suppressing the p38, ERK, and JNK components of the MAPK pathway.[10]
The diagram below illustrates a representative inflammatory signaling cascade that is a common target for flavones like chrysin.
Caption: Potential mechanism of action via inhibition of JAK/STAT and NF-κB pathways.
References
- 1. Regioselective acylation of flavonoids catalyzed by lipase in low toxicity media | Semantic Scholar [semanticscholar.org]
- 2. 5-Acetoxy-7-hydroxyflavone | C17H12O5 | CID 15731440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiating activities of chrysin in the therapeutic efficacy of 5-fluorouracil in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Chrysin inhibits lipopolysaccharide-induced inflammatory responses of macrophages via JAK-STATs signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
